3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
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Overview
Description
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound features a tert-butyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted hydrazine with a suitable ketone or aldehyde can lead to the formation of the indazole ring . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis typically employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . Purification steps, including crystallization and chromatography, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indazole-3-carboxylic acid: Another indazole derivative with distinct chemical properties and applications.
Uniqueness
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This structural feature distinguishes it from other indazole derivatives and contributes to its specific biological activities .
Properties
CAS No. |
1338247-88-3 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28352 |
Synonyms |
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
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